molecular formula C17H13ClF3N3O3 B10895940 N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide

N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide

Cat. No.: B10895940
M. Wt: 399.7 g/mol
InChI Key: YASOAXHKKUCSIR-AQHIEDMUSA-N
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Description

N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a trifluoroacetamide group, a chlorohydroxybenzoyl hydrazone moiety, and a phenyl ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 5-chloro-2-hydroxybenzoyl chloride and hydrazine hydrate forms the hydrazone intermediate.

    Coupling with Phenyl Group: The hydrazone intermediate is then coupled with a phenyl group through a condensation reaction.

    Introduction of the Trifluoroacetamide Group: Finally, the trifluoroacetamide group is introduced through a reaction with trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl moiety.

    Reduction: Reduction reactions can occur at the hydrazone group, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl ring and the trifluoroacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-{1-[(Z)-2-(5-BROMO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE
  • N~1~-(3-{1-[(Z)-2-(5-METHOXY-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE

Uniqueness

N~1~-(3-{1-[(Z)-2-(5-CHLORO-2-HYDROXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2,2,2-TRIFLUOROACETAMIDE is unique due to the presence of the trifluoroacetamide group and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClF3N3O3

Molecular Weight

399.7 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C17H13ClF3N3O3/c1-9(23-24-15(26)13-8-11(18)5-6-14(13)25)10-3-2-4-12(7-10)22-16(27)17(19,20)21/h2-8,25H,1H3,(H,22,27)(H,24,26)/b23-9-

InChI Key

YASOAXHKKUCSIR-AQHIEDMUSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C=CC(=C1)Cl)O)/C2=CC(=CC=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)Cl)O)C2=CC(=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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